3'-Chloro-4'-fluorobutyrophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

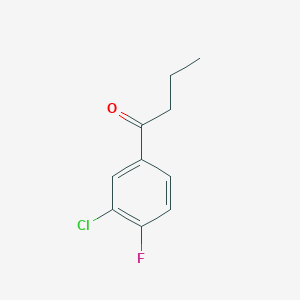

3'-Chloro-4'-fluorobutyrophenone is a fluorinated organic compound characterized by a phenone group attached to a butyrophenone chain, with a chlorine atom at the terminal carbon and a fluorine atom at the 4th position of the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3'-Chloro-4'-fluorobutyrophenone typically involves the following steps:

Friedel-Crafts Acylation: The reaction of 4-fluorobenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to form 4'-chloro-4'-fluorobutyrophenone.

Purification: The crude product is purified through recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions: 3'-Chloro-4'-fluorobutyrophenone can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can convert the compound into its corresponding carboxylic acid derivative.

Reduction: Reduction reactions can reduce the carbonyl group to an alcohol.

Substitution: Substitution reactions can replace the chlorine or fluorine atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

Substitution: Nucleophilic substitution reactions using various nucleophiles, such as amines or alcohols.

Major Products Formed:

Oxidation: this compound carboxylic acid.

Reduction: this compound alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Intermediate in Drug Synthesis

3'-Chloro-4'-fluorobutyrophenone serves as a crucial intermediate in the synthesis of several antipsychotic medications. It is structurally related to butyrophenones, which are a class of compounds known for their antipsychotic properties. Notable drugs synthesized from this compound include:

- Haloperidol : A widely used antipsychotic medication for treating schizophrenia and acute psychosis.

- Droperidol : Utilized primarily for its antiemetic properties and as a sedative.

- Benperidol : Known for its efficacy in managing psychotic disorders.

The synthesis of these drugs involves the modification of the butyrophenone structure, where this compound acts as a key precursor. The presence of chlorine and fluorine atoms enhances the lipophilicity and receptor binding affinity of the final products, contributing to their pharmacological effectiveness .

Pharmacological Properties

Receptor Binding Affinity

Research has shown that compounds derived from this compound exhibit significant binding affinity to various neurotransmitter receptors, including dopamine (DA) and serotonin (5-HT) receptors. This multi-receptor activity is crucial for the therapeutic effects of antipsychotic drugs, as they often target multiple pathways to alleviate symptoms .

Case Study: Haloperidol Derivatives

A study investigated the binding profiles of haloperidol derivatives synthesized from this compound. The findings indicated that modifications to the butyrophenone core could lead to compounds with improved efficacy and reduced side effects. For instance, certain derivatives demonstrated enhanced selectivity for DA receptors while minimizing interactions with 5-HT receptors, potentially leading to fewer extrapyramidal symptoms .

Research Applications

Development of Novel Antipsychotics

The ongoing research into this compound focuses on designing novel antipsychotic agents with improved safety profiles. By leveraging its structure as a scaffold, researchers are exploring various substitutions that could yield compounds with favorable pharmacokinetic properties.

In Vivo Studies

In vivo studies using animal models have been conducted to assess the behavioral effects of drugs derived from this compound. These studies help elucidate the compound's mechanism of action and its potential therapeutic benefits .

Wirkmechanismus

The mechanism by which 3'-Chloro-4'-fluorobutyrophenone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

4-Chloro-4'-fluorobutyrophenone

4-Fluorobutyrophenone

4-Bromo-4'-fluorobutyrophenone

4-Chlorobutyrophenone

Biologische Aktivität

3'-Chloro-4'-fluorobutyrophenone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound belongs to the butyrophenone class of compounds, characterized by a phenyl ring attached to a butanoyl group. The presence of chlorine and fluorine substituents enhances its biological activity and alters its pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

- Dopamine Receptors : It exhibits antagonist activity at dopamine D2 receptors, which is crucial for its antipsychotic effects.

- Phospholipase A2 Inhibition : The compound has been identified as an inhibitor of phospholipase A2, an enzyme involved in inflammatory processes .

- Enzyme Inhibition : Its structural similarity to other biologically active molecules allows it to serve as a tool for studying enzyme inhibition mechanisms.

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Case Studies

-

Antipsychotic Efficacy :

A study demonstrated the efficacy of this compound in reducing hyperlocomotion in animal models treated with apomorphine, indicating its potential as an antipsychotic agent. The results showed a significant decrease in locomotor activity at a dose of 1 mg/kg . -

Anti-inflammatory Properties :

Another investigation revealed that the compound effectively inhibited phospholipase A2 activity, leading to reduced inflammation in experimental models. This suggests potential therapeutic applications in treating inflammatory diseases .

Research Findings

Recent studies have utilized advanced methodologies such as machine learning to predict the biological activity of compounds similar to this compound. These approaches have facilitated the identification of structure-activity relationships (SAR) that enhance understanding of how modifications to the compound's structure affect its biological properties .

Eigenschaften

IUPAC Name |

1-(3-chloro-4-fluorophenyl)butan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFO/c1-2-3-10(13)7-4-5-9(12)8(11)6-7/h4-6H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCXPRIVQUOCAAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC(=C(C=C1)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.